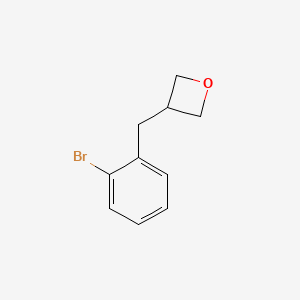

3-(2-Bromobenzyl)oxetane

Description

Overview of Four-Membered Heterocycles in Contemporary Organic Synthesis

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, have garnered substantial interest in recent years due to their unique structural properties and profound impact on biological activity. ktu.edunih.gov Historically challenged by synthetic hurdles related to their inherent ring strain, recent advancements have made these motifs more accessible for a wide range of therapeutic applications. chemicalbook.com These strained rings are now recognized as valuable components in drug design, offering a pathway to enhance metabolic stability, fine-tune lipophilicity, and create unique three-dimensional molecular shapes that can lead to improved binding interactions with biological targets. chemicalbook.comnih.gov Consequently, oxetanes and their heterocyclic cousins are increasingly utilized as building blocks in the synthesis of complex molecules for oncology, infectious diseases, and central nervous system disorders. ktu.educhemicalbook.com The development of diverse synthetic strategies, including cyclizations and cycloadditions, has been pivotal in unlocking the potential of these important structural motifs. nih.gov

Unique Reactivity Profile of Oxetane (B1205548) Ring Systems Attributed to Inherent Ring Strain

The oxetane ring, a four-membered cyclic ether, possesses a significant degree of ring strain, calculated to be approximately 25.5 kcal/mol. rsc.orggoogle.com This value is comparable to that of highly reactive epoxides (oxiranes) and substantially greater than that of its five-membered analog, tetrahydrofuran (B95107) (THF). rsc.orggoogle.com This inherent strain is a direct consequence of its endocyclic bond angles, which deviate significantly from the ideal tetrahedral geometry. rsc.org

This high-energy state dictates the unique reactivity of the oxetane system. The strained C-O bonds are susceptible to cleavage, making the ring prone to opening reactions, particularly when activated by a Lewis acid. rsc.orggoogle.comillinois.edu This reactivity has been widely exploited in organic synthesis, allowing the oxetane to serve as a versatile intermediate that can undergo ring-opening, rearrangement, and ring-expansion transformations to generate more complex structures. researchgate.netgoogle.com Furthermore, the strained C–O–C bond angle enhances the exposure of the oxygen's lone pairs, making oxetane a potent hydrogen-bond acceptor and Lewis base. rsc.orggoogle.com

| Heterocycle | Ring Strain (kcal/mol) |

| Oxirane | 27.3 |

| Oxetane | 25.5 |

| Azetidine | 25.2 |

| Thietane | 19.6 |

| Tetrahydrofuran | 5.6 |

| This table presents a comparison of the ring strain energies for common small-ring heterocycles. Data sourced from multiple organic chemistry studies. ktu.edursc.orggoogle.com |

Strategic Importance of 3-Substituted Oxetanes as Advanced Synthetic Building Blocks

Among the various classes of oxetanes, 3-substituted derivatives have become particularly important as advanced synthetic building blocks. google.comacs.org Their incorporation into drug candidates has been shown to confer a range of beneficial properties. The oxetane motif is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, leading to improvements in physicochemical properties such as aqueous solubility and metabolic stability. nih.govgoogle.com The defined three-dimensional "scaffolding" provided by the oxetane ring can also enforce specific conformations, which is crucial for optimizing ligand-receptor interactions. researchgate.net

The synthesis of these valuable building blocks often leverages the chemistry of oxetan-3-one, a versatile precursor that can be functionalized through various reactions to create a diverse library of 3-substituted oxetanes. google.comacs.org The compound 3-(2-Bromobenzyl)oxetane (Molecular Formula: C₁₀H₁₁BrO) is a prime example of such a building block. chemicalbook.com It combines the desirable features of the 3-substituted oxetane core with a bromobenzyl group, which can serve as a handle for further synthetic transformations, such as cross-coupling reactions. The development of synthetic routes to access these types of 3-arylmethyl substituted oxetanes is a key area of research, enabling their broader application in drug discovery programs. rsc.orgrsc.orgchemrxiv.org

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1823939-89-4 |

| Physicochemical properties of the featured compound, this compound. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-bromophenyl)methyl]oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWNIBEGNYWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromobenzyl Oxetane and Analogous Derivatives

General Strategies for Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring presents a unique synthetic challenge. Several reliable methods have been established for its construction, each with distinct advantages and substrate requirements. These strategies can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and ring expansions.

Intramolecular Cyclization Approaches (e.g., Williamson Ether Synthesis)

The intramolecular Williamson ether synthesis is a foundational and frequently employed method for constructing the oxetane ring. This approach involves a base-mediated SN2 reaction where an alkoxide displaces a leaving group positioned on a γ-carbon within the same molecule. The most common precursors for this reaction are appropriately substituted 1,3-diols or 1,3-halohydrins.

The process typically begins with a 1,3-diol, which is selectively functionalized to install a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), on one of the hydroxyl groups. Subsequent treatment with a base generates an alkoxide from the remaining hydroxyl group, which then undergoes intramolecular nucleophilic substitution to close the four-membered ring. While this method is versatile, its yields can sometimes be diminished by competing side reactions like Grob fragmentation, an elimination reaction that is entropically favored.

A notable application of this strategy is the kilogram-scale synthesis of a key oxetane intermediate used in the preparation of an IDO1 inhibitor, demonstrating the industrial viability of the Williamson etherification for oxetane formation.

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted 1,3-diol | 1. TsCl, Py; 2. NaH | 3,3-Disubstituted oxetane | 59-87 | |

| 1,3-Diol | Appel reaction (I2, PPh3), then base | 2-Substituted oxetane | 78-82 |

This table is interactive and can be sorted by column.

[2+2] Cycloaddition Reactions (e.g., Paternò-Büchi Photocycloaddition)

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition method for the direct synthesis of oxetanes from a carbonyl compound and an alkene. This reaction, first observed by Paternò in 1909 and later characterized by Büchi, involves the excitation of the carbonyl compound to its triplet state upon UV irradiation. The excited carbonyl then reacts with a ground-state alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane product.

This method is highly versatile and atom-economical. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the intermediate biradical and the nature of the substituents on both the alkene and carbonyl components. Recent advancements have focused on using visible-light-mediated Paternò-Büchi reactions, which employ a photocatalyst to transfer energy to the carbonyl substrate. This approach avoids the need for high-energy UV light, thereby improving the safety, scalability, and functional group tolerance of the transformation.

Table 2: Features of the Paternò-Büchi Reaction

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Photochemical [2+2] cycloaddition between an excited carbonyl and a ground-state alkene. | |

| Key Intermediate | Triplet biradical formed from the addition of the excited carbonyl to the alkene. | |

| Advantages | High atom economy, versatility, direct access to oxetane core. |

| Recent Advances | Visible-light-mediated reactions using photocatalysts for triplet energy transfer. | |

This table is interactive and can be sorted by column.

Ring Expansion Reactions (e.g., from Epoxide Precursors)

Ring expansion of three-membered rings, particularly epoxides, provides another effective pathway to the oxetane core. This strategy is thermodynamically driven by the relief of ring strain when converting a three-membered ring to a four-membered one. A common method involves the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction.

The reaction proceeds by nucleophilic attack of the ylide on the epoxide, leading to a ring-opened intermediate that subsequently undergoes intramolecular cyclization to form the oxetane and dimethyl sulfoxide (B87167) (DMSO). This methodology has been successfully applied to the synthesis of 2-substituted and 2,2-disubstituted oxetanes on a multigram scale. Furthermore, asymmetric versions of this reaction have been developed, allowing for the synthesis of enantioenriched oxetanes from chiral epoxides.

Synthesis of 3-Substituted Oxetanes via Nucleophilic Addition to Oxetan-3-one

For the specific synthesis of 3-substituted oxetanes, such as 3-(2-Bromobenzyl)oxetane, a highly convergent and widely used strategy involves the functionalization of commercially available oxetan-3-one. This ketone serves as a versatile building block, allowing for the introduction of a wide array of substituents at the C3 position through nucleophilic addition.

Direct Organometallic Additions to Oxetan-3-one

The most direct method to introduce a carbon-based substituent onto the oxetane ring is through the addition of an organometallic reagent to the carbonyl group of oxetan-3-one. Grignard reagents and organolithium species are commonly used for this purpose.

The reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of oxetan-3-one, followed by an aqueous workup, to yield a tertiary oxetan-3-ol (B104164) intermediate. This approach is highly effective for creating 3-alkyl- and 3-aryl-substituted oxetan-3-ols. For the synthesis of the precursor to this compound, this method would involve the addition of 2-bromobenzylmagnesium bromide to oxetan-3-one.

Table 3: Synthesis of Oxetan-3-ols from Oxetan-3-one

| Organometallic Reagent | Product | Application | Reference |

|---|---|---|---|

| Phenethylmagnesium chloride | 3-Phenethyl-oxetan-3-ol | Synthesis of carboxylic acid bioisosteres | |

| Various Grignard/Organolithium Reagents | 3-Substituted oxetan-3-ols | General access to 3-substituted oxetanes |

This table is interactive and can be sorted by column.

Subsequent Functionalization of Oxetan-3-ol Intermediates

The oxetan-3-ol intermediates generated from organometallic additions are valuable precursors that can be further functionalized. To obtain a 3-mon

Strategies for Incorporating Aryl and Benzyl (B1604629) Moieties onto the Oxetane Scaffold

Transition Metal-Catalyzed Coupling Reactions with Aryl/Benzyl Halides

Transition metal catalysis, particularly using palladium and nickel, has become a cornerstone for forming carbon-carbon bonds, and the synthesis of 3-aryl/benzyl oxetanes is no exception. These methods often involve the cross-coupling of an oxetane-derived nucleophile or electrophile with an aryl or benzyl halide.

Nickel-Catalyzed Reactions: Nickel catalysis is an attractive and sustainable alternative to more precious metals. digitellinc.com It has been successfully employed in various cross-coupling reactions involving oxetanes. For instance, nickel-catalyzed C-H coupling of benzamides with oxetanes can produce seven-membered benzolactones, demonstrating the reactivity of the oxetane ring under these conditions. osaka-u.ac.jp A significant advancement involves the dual photoredox/nickel-catalyzed coupling of oxetanyl amino acid derivatives with aryl halides. This method allows for the synthesis of 3-amino-3-aryloxetanes from a readily available building block, harnessing a tertiary oxetanyl radical which couples with the aryl halide via an active Ni(0) catalyst. beilstein-journals.orgacs.org The reaction tolerates a wide array of functional groups on the aryl halide, including esters, ketones, and heteroaryls. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for creating C-C bonds. The Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions have been adapted for the functionalization of oxetane scaffolds. nih.govmdpi.com For example, an oxetane derivative bearing a bromide handle can undergo Sonogashira and Buchwald-Hartwig cross-couplings. nih.gov Similarly, aryl triflates derived from oxetanols can participate in palladium-catalyzed Suzuki-Miyaura couplings. nih.govmdpi.com In one approach, spirocyclic oxetane-benzopyrans were synthesized via a palladium-catalyzed cyclization-cross-coupling cascade, reacting a tethered oxetane with various arylboronic acids. whiterose.ac.uk Another strategy involves the palladium-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides, which provides a route to 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, a strategy conceptually analogous for oxetanes. mdpi.com

| Catalyst System | Oxetane Substrate | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Dual Photoredox/Ni | Boc-protected aminooxetane carboxylic acid | Aryl Halides | 3-Amino-3-aryloxetane | Moderate to Excellent | beilstein-journals.orgacs.org |

| Pd(OAc)₂, XPhos, Cs₂CO₃ | Oxetane with halide handle | Arylamines | 3-Arylamino-oxetane | Not specified | mdpi.com |

| Pd(OAc)₂, dppf, Cs₂CO₃ | Alkene with tethered oxetane | Phenylboronic acid | Oxetane-benzopyran spirocycle | 85% | whiterose.ac.uk |

| NiCl₂(PEt₃)₂ | Oxetane | Benzamides (C-H activation) | Seven-membered benzolactone | Good | osaka-u.ac.jp |

| Pd(PPh₃)₄, K₃PO₄ | Brominated pyrazole-azetidine hybrid | Organoboronic acids | Diversified heterocyclic amino acid derivatives | Up to 94% | mdpi.comresearchgate.net |

Radical Functionalization Pathways Involving Oxetane Radicals

Radical chemistry offers a complementary approach to transition metal catalysis for functionalizing oxetanes. These methods often proceed under mild conditions and show excellent functional group tolerance. Visible-light photoredox catalysis has been particularly effective in generating oxetane radicals for subsequent C-C bond formation. chemrxiv.orgacs.org

A prominent strategy involves the decarboxylative functionalization of 3-aryl-oxetane-3-carboxylic acids. chemrxiv.orgacs.orgdoi.org Through photoredox catalysis, a tertiary benzylic oxetane radical is generated via the loss of CO₂. chemrxiv.orgnih.gov This radical can then undergo a Giese-type conjugate addition to activated alkenes, affording 3-aryl-3-alkyl substituted oxetanes. chemrxiv.orgacs.org Mechanistic studies, including computational analysis, have revealed that the inherent ring strain of the oxetane is crucial for the success of this reaction. chemrxiv.orgacs.orgnih.gov The strain makes the Giese addition step irreversible, which minimizes competing pathways like radical dimerization and leads to higher product yields compared to less strained benzylic systems. chemrxiv.orgacs.org This methodology has been shown to tolerate a variety of polar functional groups and heterocycles. chemrxiv.org

Another pathway involves a radical-polar crossover mechanism. Here, an oxetane radical, generated via reductive decarboxylation from an excited photocatalyst, is subsequently oxidized to an oxetane carbocation. This electrophilic intermediate can then be trapped by nucleophiles like alcohols. doi.org

| Radical Precursor | Method | Radical Intermediate | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 3-Aryl-oxetane-3-carboxylic acid | Visible-light photoredox catalysis | Tertiary benzylic oxetane radical | Decarboxylative Giese addition | 3-Aryl-3-alkyl oxetane | chemrxiv.orgacs.orgdoi.org |

| Aminooxetane carboxylic acid | Dual photoredox/nickel catalysis | Aminooxetanyl radical | Decarboxylative arylation | 3-Amino-3-aryloxetane | beilstein-journals.org |

| 3-Aryl oxetane carboxylic acid | Ru-catalyzed/hypervalent iodine | Oxetane radical → Oxetane carbocation | Radical-polar crossover | 3-Aryl-3-alkoxy oxetane | doi.org |

Stereoselective Synthesis of 3-Substituted Oxetane Derivatives

The development of stereoselective methods for synthesizing 3-substituted oxetanes is of high importance, as the stereochemistry of substituents can profoundly impact biological activity. Both diastereoselective and enantioselective strategies have been reported.

Enantioselective ring-opening of prochiral 3-substituted oxetanes provides a powerful route to chiral, non-racemic building blocks. researchgate.netnih.gov For instance, a precisely designed chiral squaramide catalyst has been shown to promote the highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to a wide range of 3-substituted and 3,3-disubstituted oxetanes. nih.govsci-hub.se This reaction yields synthetically valuable 1,3-bromohydrins with high enantiomeric excess (e.e.), which can be further functionalized. nih.gov Kinetic isotope effect studies support a mechanism where the enantiodetermining step is the delivery of the bromide from the hydrogen-bond donor catalyst to the activated oxetane. nih.gov

Another approach involves the stereoselective synthesis of highly substituted oxetanes through intramolecular cyclizations. One such method describes the synthesis of 2,3,3,4-tetrasubstituted oxetanes via an intramolecular C-C bond-forming Michael addition. thieme-connect.comrsc.org This process involves the deprotonation of vinylogous urethane (B1682113) derivatives followed by a four-membered ring cyclization. The resulting products can be further transformed, for example, through a Cope elimination to yield 3-methylene ester substituted oxetanes, often with good control over the Z/E selectivity. thieme-connect.com

Furthermore, the stereoselective reduction of a ketone followed by an in-situ displacement of a chloride has been used to form oxetanes diastereoselectively. illinois.edu Lewis acid-catalyzed opening of oxetanes with hydrogen peroxide can also proceed with moderate to good stereoselectivity to provide enantiomerically enriched 3-hydroperoxyalkanols. nih.gov

| Method | Substrate | Catalyst/Reagent | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Enantioselective Ring-Opening | 3-Aryl Oxetane | Chiral Squaramide / TMSBr | Silylated 1,3-Bromohydrin | up to 98% e.e. | nih.govsci-hub.se |

| Intramolecular Michael Addition | Vinylogous Urethane Derivative | Base-mediated cyclization | 2,3,3,4-Tetrasubstituted Oxetane | Diastereoselective | thieme-connect.comrsc.org |

| Diastereoselective Displacement | Enantioenriched alcohol precursor | - | Substituted Oxetane | Diastereoselective | illinois.edu |

| Lewis Acid-Catalyzed Opening | Substituted Oxetane | Lewis Acid / H₂O₂ | 3-Hydroperoxyalkanol | Good to moderate | nih.gov |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of 3-(2-Bromobenzyl)oxetane, providing information about the functional groups present.

The Infrared (IR) spectrum is expected to show several characteristic absorption bands. High-frequency bands correspond to C-H stretching vibrations from the aromatic and aliphatic portions of the molecule. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A particularly diagnostic feature for the oxetane (B1205548) ring is a strong C-O-C (ether) stretching vibration, typically observed around 980 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy provides complementary information, especially for the symmetric vibrations and non-polar bonds, such as the C-C bonds of the aromatic ring.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| ~ 1590, 1470 | Aromatic C=C Stretch |

| ~ 980 | Oxetane C-O-C Stretch (strong) |

Note: Predicted values are based on general spectroscopic data for the constituent functional groups.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns under ionization.

The molecular weight of the compound is 227.1 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of nearly equal intensity at m/z 226 and 228.

The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation would likely be the cleavage of the bond between the oxetane ring and the benzylic carbon, leading to the formation of a stable 2-bromobenzyl cation at m/z 169/171.

Loss of Bromine: Fragmentation involving the loss of the bromine atom would result in a fragment ion [M-Br]⁺ at m/z 147.

Oxetane Ring Fragmentation: The oxetane ring itself can undergo fragmentation, for instance, through the loss of formaldehyde (B43269) (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da), leading to further fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 226 / 228 | [C₁₀H₁₁BrO]⁺ (Molecular Ion, M⁺) |

| 169 / 171 | [C₇H₆Br]⁺ (2-Bromobenzyl cation) |

| 147 | [C₁₀H₁₁O]⁺ ([M-Br]⁺) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass with extremely high accuracy. For this compound (C₁₀H₁₁BrO), HRMS can differentiate its exact mass from other compounds with the same nominal mass but different elemental compositions.

The most critical feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Daltons (Da), with nearly equal intensity. HRMS analysis would confirm the calculated exact mass of the molecular ion [M]⁺˙ and its isotopic counterpart, providing high confidence in the assigned chemical formula.

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₀H₁₁⁷⁹BrO]⁺˙ | ⁷⁹Br | 226.0044 | 100.0 |

| [C₁₀H₁₁⁸¹BrO]⁺˙ | ⁸¹Br | 227.9994 | 97.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining molecular weight. Unlike hard ionization methods, ESI typically generates intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [C₁₀H₁₁BrO+H]⁺. The characteristic bromine isotope pattern would again be evident, with peaks at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The use of soft ionization helps prevent the degradation reactions that can sometimes be observed with other methods for benzyl (B1604629) halides. By adjusting instrumental parameters (e.g., cone voltage), controlled fragmentation can be induced, providing valuable structural information.

| Ion Type | Ion Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

|---|---|---|---|

| Protonated Molecule | [M+H]⁺ | 227.0122 | 229.0102 |

| Sodium Adduct | [M+Na]⁺ | 249.9942 | 251.9921 |

X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. The oxetane ring is known to be puckered, not planar, to relieve ring strain. The introduction of a bulky 3-(2-Bromobenzyl) substituent would significantly influence this puckering. X-ray analysis would precisely quantify the puckering angle of the four-membered ring and determine the orientation of the bromobenzyl group relative to the oxetane core.

| Parameter | Description | Typical Value Range for Oxetanes |

|---|---|---|

| C-O Bond Length | The distance between carbon and oxygen atoms in the oxetane ring. | 1.44 - 1.46 Å |

| C-C Bond Length | The distance between carbon atoms in the oxetane ring. | 1.52 - 1.55 Å |

| C-O-C Bond Angle | The angle formed by the ether linkage within the ring. | ~90-92° |

| Puckering Angle | The dihedral angle that defines the deviation of the ring from planarity. | ~8-16° |

Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard techniques employed for these purposes.

Thin-Layer Chromatography (TLC) offers a rapid and inexpensive method for monitoring reaction progress and identifying suitable solvent systems for larger-scale purification. Given the moderate polarity of this compound, a silica (B1680970) gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The compound's aromatic ring allows for easy visualization under UV light (254 nm).

High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity. A reversed-phase method is typically suitable for a compound of this nature. The stationary phase would be a nonpolar material, such as C18-silica, and the mobile phase would be a polar mixture, such as water and acetonitrile (B52724) or methanol. The retention time (Rt) is a characteristic property of the compound under specific conditions, and the peak area from the detector (e.g., UV-Vis) is proportional to its concentration, allowing for purity to be calculated with high precision.

| Technique | Stationary Phase | Example Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | 20% Ethyl Acetate in Hexanes | UV light (254 nm) |

| HPLC | C18 Silica Column (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile:Water (70:30 v/v) | UV at 254 nm |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Approaches in Chemical Research

Quantum mechanical methods are foundational to modern computational chemistry, offering a lens into the electronic behavior that governs molecular properties. For a substituted heterocycle such as 3-(2-Bromobenzyl)oxetane, QM approaches can elucidate the influence of the bulky and electronegative 2-bromobenzyl group on the strained oxetane (B1205548) ring.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules, providing a balance between accuracy and computational cost. rsc.orgdntb.gov.ua For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its ground-state optimized geometry. dntb.gov.ua These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in analyzing the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity profile. dntb.gov.ua The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and chemical reactivity |

| Dipole Moment | ~2.5 D | Measures overall polarity of the molecule |

For situations demanding higher accuracy, particularly for reaction energies, ab initio methods are employed. nih.gov Unlike DFT, which relies on an approximate functional, ab initio methods are derived directly from first principles without experimental parameterization. Coupled-Cluster (CC) theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is considered a "gold standard" for its precision. nih.gov

Due to their high computational cost, these methods are typically used for smaller molecules or to benchmark the results obtained from more economical methods like DFT. For this compound, CCSD(T) could be used to calculate a highly accurate energy for a specific conformation or a key transition state in a reaction pathway, providing a reliable reference point for validating DFT results. nih.gov

Elucidation of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for mapping out the entire landscape of a chemical reaction. The oxetane ring is known for its propensity to undergo ring-opening reactions due to its inherent strain. researchgate.netchemrxiv.org Theoretical studies can elucidate the mechanisms of such reactions for this compound under various conditions, such as in the presence of acids or nucleophiles.

By locating the transition state (TS) structures on the potential energy surface, chemists can understand the stereochemical and regiochemical outcomes of a reaction. For example, calculations could determine whether a nucleophilic attack occurs at the C2 or C4 position of the oxetane ring and what the energy barrier (activation energy) for this process is. DFT is commonly used to model these reaction pathways, predicting the geometries of reactants, products, intermediates, and transition states, along with their relative energies. chemrxiv.orgresearchgate.net This information is critical for predicting reaction feasibility and kinetics.

Conformational Analysis and Dynamics of the Oxetane Ring

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve torsional strain. acs.org The degree of puckering can be influenced by substituents. acs.orgcapes.gov.br For this compound, computational conformational analysis would explore the potential energy surface related to two main degrees of freedom: the puckering of the oxetane ring and the rotation around the C3-C(benzyl) bond.

These studies can identify the lowest energy conformers and the energy barriers between them. This information is vital as the conformation of a molecule can significantly impact its physical properties and biological activity. Computational methods can simulate the dynamic behavior of the ring, providing insights into its flexibility and the populations of different conformers at a given temperature.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, Raman)

Theoretical calculations are highly effective in predicting and helping to interpret various types of spectra. dntb.gov.ua This is particularly useful for confirming the structure of a newly synthesized compound like this compound.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as C-O stretching, CH₂ scissoring, or aromatic ring vibrations. This allows for a detailed interpretation of experimental IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values, when compared to experimental data, are invaluable for structural elucidation and assigning specific resonances to the correct atoms in the molecule.

| Spectroscopy Type | Feature | Predicted Value / Range |

|---|---|---|

| IR | C-O-C asymmetric stretch | ~980-1000 cm⁻¹ |

| ¹³C NMR | Oxetane C2/C4 | ~75-80 ppm |

| ¹³C NMR | Oxetane C3 | ~35-40 ppm |

| ¹H NMR | Oxetane CH₂ protons | ~4.5-4.8 ppm |

Theoretical Studies on Ring Strain and Electronic Effects within Oxetane Derivatives

The reactivity of oxetanes is largely governed by their ring strain, which is estimated to be around 25.5 kcal/mol (106 kJ/mol). researchgate.netbeilstein-journals.org This value is slightly less than that of an oxirane but significantly higher than that of a tetrahydrofuran (B95107). researchgate.net Theoretical studies can precisely quantify this strain energy for substituted oxetanes like this compound using homodesmotic or isodesmic reactions.

Furthermore, these studies can dissect the electronic effects of the substituents. For this compound, computational analysis would reveal the inductive effect of the bromine atom on the benzyl (B1604629) ring and how this electronic influence is transmitted to the oxetane moiety. Natural Bond Orbital (NBO) analysis, for instance, can be used to study charge distribution, bond polarity, and hyperconjugative interactions, providing a deep understanding of how the 2-bromobenzyl substituent modulates the electronic character and stability of the strained four-membered ring. researchgate.netchemrxiv.orgresearchgate.netacs.orgcapes.gov.br

Synthetic Utility and Advanced Derivatization Strategies

Role as Versatile Precursors for the Synthesis of Complex Organic Molecules

The 3-(2-Bromobenzyl)oxetane scaffold is a potent precursor for creating intricate organic molecules. The oxetane (B1205548) ring, while more stable than an epoxide, possesses sufficient ring strain to participate in a variety of ring-opening and expansion reactions, providing access to diverse molecular frameworks. researchgate.netnih.gov The presence of the 2-bromobenzyl substituent offers a handle for a multitude of subsequent chemical transformations.

Recent advancements have demonstrated that 3,3-disubstituted oxetanes, a class to which derivatives of this compound belong, exhibit notable stability under a range of reaction conditions, contrary to previous assumptions about their fragility. chemrxiv.orgrsc.org This robustness allows for a wider synthetic toolbox to be applied to the functionalization of the molecule without compromising the integrity of the oxetane ring. chemrxiv.orgrsc.org For instance, the synthesis of various 3,3-disubstituted oxetanes has been achieved and scaled up, highlighting their practical utility in synthetic organic chemistry. rsc.org

The strategic placement of the bromine atom on the benzyl (B1604629) group allows for its participation in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups, thereby facilitating the construction of complex molecular architectures. The oxetane moiety itself can influence the conformational preferences of the molecule, which can be advantageous in the design of bioactive compounds. researchgate.net

The versatility of oxetane-containing building blocks is further underscored by their use in diversity-oriented synthesis. nih.gov By carefully selecting reaction conditions and substrates, a wide range of structurally diverse products can be generated from a common oxetane precursor. nih.gov This approach is particularly valuable in drug discovery, where the exploration of novel chemical space is paramount. acs.org

Application in Heterocyclic Synthesis and Annulation Reactions

The strained nature of the oxetane ring makes it a valuable synthon in heterocyclic synthesis. Lewis acid catalysis can facilitate the rearrangement of oxetanes to form highly substituted π-rich aromatic heterocycles like furans and pyrroles. nih.gov This methodology utilizes a keto-oxetane motif as a surrogate for a 1,4-dicarbonyl compound, which can be a powerful strategy in the synthesis of five-membered heterocycles. nih.gov

Furthermore, oxetanes can undergo ring-expansion reactions to generate larger heterocyclic systems. For example, the reaction of oxetanes with α-imino carbenes can lead to the formation of 2-iminotetrahydrofurans, which are themselves versatile intermediates for further transformations. nih.gov These reactions demonstrate the utility of oxetanes in constructing five-membered nitrogen-containing heterocycles. nih.gov

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, represent another key application for oxetane derivatives. Phosphine-catalyzed [3+2] annulation reactions, for instance, have been developed for the synthesis of spirocyclic compounds. rsc.org While not directly involving this compound, these methodologies highlight the potential for developing novel annulation strategies utilizing the reactivity of the oxetane ring. The development of one-pot, three-component synthesis methods for substituted anilines from heterocyclic 1,3-diketones also showcases the broader utility of heterocyclic precursors in building complex aromatic systems. beilstein-journals.org

The ability to construct spirocyclic and fused heterocyclic systems is of significant interest in medicinal chemistry. researchgate.net The unique three-dimensional structures of these compounds can lead to improved pharmacological properties. acs.org The this compound scaffold, with its dual reactive sites, is well-positioned for the development of novel annulation strategies leading to complex, polycyclic heterocyclic frameworks.

Development of Advanced Organic Frameworks Through Oxetane Transformations

The transformation of the oxetane ring within this compound provides a pathway to advanced and structurally diverse organic frameworks. The inherent ring strain of the oxetane can be harnessed to drive reactions that lead to significant molecular reorganization. nih.gov

One key transformation is the ring-opening of the oxetane. This can be achieved under various conditions, including acidic or nucleophilic attack, to yield 1,3-difunctionalized acyclic structures. These products can then serve as linear precursors for the synthesis of other cyclic or polymeric materials. The specific functional groups introduced during the ring-opening process can be tailored by the choice of nucleophile or reaction conditions.

Ring-expansion reactions offer another avenue for creating more complex frameworks. As previously mentioned, the reaction of oxetanes with carbenes can lead to the formation of five-membered rings. nih.gov Similar strategies could potentially be employed to generate even larger ring systems, thereby expanding the diversity of accessible molecular scaffolds.

The development of spirocyclic structures containing an oxetane ring is another area of active research. acs.org These compounds, which feature two rings connected by a single common atom, possess unique three-dimensional geometries that are highly desirable in drug design. researchgate.net The synthesis of such structures often leverages the reactivity of oxetan-3-one, a close relative of this compound, highlighting the potential for similar transformations. researchgate.net

The combination of oxetane transformations with functionalization of the bromobenzyl group opens up a vast chemical space for the design of novel organic frameworks with tailored properties for applications in materials science and medicinal chemistry.

Strategic Functionalization of the Bromobenzyl Moiety for Downstream Elaboration

The 2-bromobenzyl group of this compound is a key functional handle for a wide range of chemical modifications, enabling the late-stage diversification of the molecular scaffold. The carbon-bromine bond is a versatile reactive site for numerous transformations, particularly transition metal-catalyzed cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for Functionalization of the Bromobenzyl Moiety

| Coupling Reaction | Reagent | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or styrenyl derivatives |

| Heck Coupling | Alkenes | Substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

| Stille Coupling | Organostannanes | Various C-C coupled products |

| Negishi Coupling | Organozinc reagents | Various C-C coupled products |

These coupling reactions allow for the introduction of a vast array of chemical functionalities, significantly expanding the structural diversity of molecules that can be synthesized from this precursor. For example, Suzuki coupling can be used to introduce substituted aryl rings, leading to the formation of complex biaryl structures. Sonogashira coupling provides a route to aryl alkynes, which are valuable intermediates in organic synthesis and can be further elaborated.

Beyond cross-coupling, the bromine atom can be displaced by a variety of nucleophiles in SNAr reactions, although this is generally less facile for aryl bromides unless activated. Alternatively, the bromine can be converted to an organometallic species, such as an organolithium or Grignard reagent, via metal-halogen exchange. This opens up another rich vein of reactivity, allowing for the introduction of various electrophiles.

The strategic functionalization of the bromobenzyl moiety, in concert with transformations of the oxetane ring, provides a powerful and modular approach to the synthesis of complex and functionally diverse molecules. This dual reactivity makes this compound a highly valuable building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(2-Bromobenzyl)oxetane, and how can reaction conditions be optimized?

- Methodology :

- Conjugate Addition : 3-(Nitromethylene)oxetane can serve as a key intermediate. Reacting it with α-amino esters followed by nitro group reduction and peptide coupling (as in peptidomimetic synthesis) provides a pathway to functionalized oxetanes .

- Orthoester Protection : Diethyl carbonate in ethanol with catalytic KOH enables high-yield synthesis of 3-substituted oxetanes (e.g., 90% yield for 3-(hydroxymethyl)oxetane). This method minimizes stereocenter formation .

- Optimization : Adjusting nucleophile strength and reaction temperature improves yields. For example, poor nucleophiles still react efficiently with 3-(nitromethylene)oxetane due to its strong acceptor properties .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve bond lengths and dihedral angles (e.g., 87.71° between imidazole and benzene rings in related bromobenzyl compounds) .

- Molecular Dynamics (MD) : Simulate conformational stability and intermolecular interactions (e.g., C–H⋯Br hydrogen bonds and π-π stacking) .

Q. What safety protocols are critical when handling brominated oxetanes like this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use impervious gloves, safety glasses, and respirators in high-concentration settings .

- Waste Management : Segregate halogenated waste and avoid environmental release due to potential bioaccumulation .

Advanced Research Questions

Q. How does the 2-bromobenzyl substituent influence the physicochemical and pharmacological properties of oxetane-based compounds?

- Methodology :

- Property Modulation : The bromine atom enhances lipophilicity and metabolic stability. Oxetanes reduce ring strain compared to smaller heterocycles, improving solubility and bioavailability .

- Structure-Activity Relationships (SAR) : Compare LogP, pKa, and plasma stability of this compound derivatives to unsubstituted oxetanes .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation during oxetane functionalization?

- Methodology :

- Byproduct Analysis : Use GC-MS or HPLC to identify elimination products (e.g., alkene formation via 1,4-elimination in bromoalcohol reactions) .

- Reaction Tuning : Optimize base strength (e.g., KOH vs. NaH) and solvent polarity to suppress competing pathways .

Q. How can this compound be integrated into peptidomimetics or energetic materials?

- Methodology :

- Peptidomimetics : Replace amide bonds with oxetanes to enhance proteolytic stability. MD simulations confirm retained backbone rigidity .

- Energetic Monomers : Functionalize via nitroalkene addition to create high-energy-density polymers. For example, 3-(nitromethylene)oxetane derivatives exhibit excellent detonation velocities .

Q. What analytical techniques are best suited for detecting decomposition or instability in brominated oxetanes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.